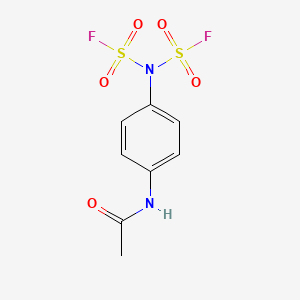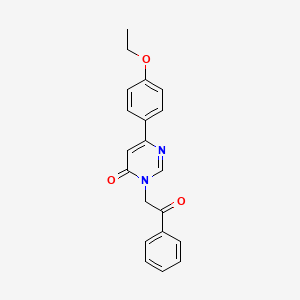
2-((1-benzyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1-benzyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide, also known as BITPA, is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields.
作用機序
Target of Action
Similar compounds have been evaluated for their in vivo analgesic and anti-inflammatory activity . Therefore, it can be inferred that the compound might interact with proteins or enzymes involved in pain and inflammation pathways.
Mode of Action
These interactions can lead to changes in the conformation or activity of the target proteins or enzymes .
Biochemical Pathways
The compound might affect the biochemical pathways related to pain and inflammation. For instance, it could inhibit the synthesis or activity of pro-inflammatory mediators such as prostaglandins and leukotrienes, which are known to play a key role in pain and inflammation .
Result of Action
The compound might exhibit potent analgesic and/or anti-inflammatory activity, as suggested by the activities of similar compounds . This could result in the alleviation of pain and reduction of inflammation at the sites of action.
実験室実験の利点と制限
One of the main advantages of using 2-((1-benzyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide in lab experiments is its high potency. It has been shown to be effective at very low concentrations, which makes it a cost-effective option for researchers. However, one of the main limitations of using this compound is its low solubility in water. This can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the research on 2-((1-benzyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide. One potential direction is the development of new cancer therapies based on this compound. Studies have shown that this compound can induce apoptosis in cancer cells, which makes it a promising candidate for the development of new anti-cancer drugs.
Another potential direction is the development of new antibiotics based on this compound. Its antimicrobial properties make it a potential candidate for the development of new drugs to treat bacterial infections.
Finally, the potential use of this compound in the treatment of Alzheimer's disease should be further explored. Its ability to inhibit the activity of acetylcholinesterase makes it a potential candidate for the development of new drugs for the treatment of this disease.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. Its high potency and antimicrobial properties make it a promising candidate for the development of new drugs for the treatment of cancer and bacterial infections. Its ability to inhibit the activity of acetylcholinesterase also makes it a potential candidate for the development of new drugs for the treatment of Alzheimer's disease. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
合成法
2-((1-benzyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide can be synthesized using a two-step process. The first step involves the condensation of p-tolyl isothiocyanate with benzyl-1H-imidazole-2-carboxylate in the presence of a base. The resulting intermediate is then reacted with phenylacetyl chloride to yield this compound. The overall yield of this process is around 60%.
科学的研究の応用
2-((1-benzyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide has been extensively studied for its potential application in various fields of science. One of the most promising areas of research is its use as an anti-cancer agent. Studies have shown that this compound can induce apoptosis (cell death) in cancer cells by activating the caspase-3 enzyme. This makes it a potential candidate for the development of new cancer therapies.
This compound has also been studied for its antimicrobial properties. It has been shown to inhibit the growth of various strains of bacteria, including Staphylococcus aureus and Escherichia coli. This makes it a potential candidate for the development of new antibiotics.
特性
IUPAC Name |
2-[1-benzyl-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3OS/c1-19-12-14-21(15-13-19)23-16-26-25(28(23)17-20-8-4-2-5-9-20)30-18-24(29)27-22-10-6-3-7-11-22/h2-16H,17-18H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQCNEBRAXHQCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CC=C3)SCC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

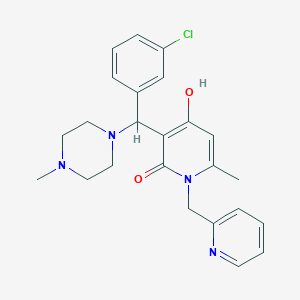
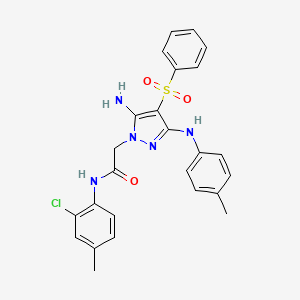
![(E)-2-(2-chlorobenzoyl)-3-[4-(trifluoromethyl)anilino]prop-2-enenitrile](/img/structure/B2780585.png)
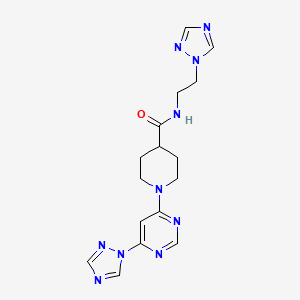
![2-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-6-fluorobenzamide](/img/structure/B2780589.png)
![N'-[(E)-(4-Bromophenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide](/img/structure/B2780590.png)
![7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2780591.png)
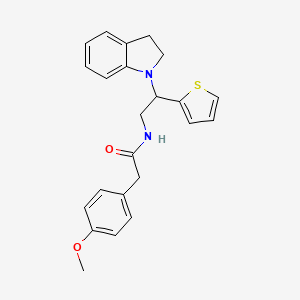
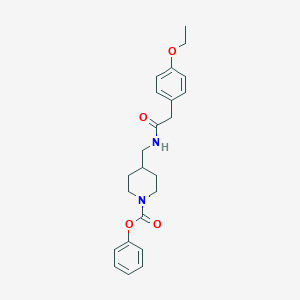
![N-(5-chloro-2-methoxyphenyl)-2-[3-oxo-6-(phenylthio)[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2780598.png)

